![molecular formula C20H23N3O2S B299074 (5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(2,4-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B299074.png)
(5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(2,4-dimethylanilino)-1,3-thiazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(2,4-dimethylanilino)-1,3-thiazol-4-one, also known as DMF-T, is a thiazolone-based fluorescent probe that has been used in scientific research applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mécanisme D'action
(5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(2,4-dimethylanilino)-1,3-thiazol-4-one works by undergoing a nucleophilic addition reaction with the target molecule, resulting in a change in fluorescence intensity. The reaction is reversible, and the fluorescence can be monitored in real-time. The mechanism of action of (5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(2,4-dimethylanilino)-1,3-thiazol-4-one is based on the thiazolone ring system, which is highly sensitive to changes in the local environment.
Biochemical and Physiological Effects:
(5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(2,4-dimethylanilino)-1,3-thiazol-4-one has been shown to have minimal toxicity and does not interfere with cellular metabolism. It has been used to study the redox state of cells and to monitor the oxidative stress response. (5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(2,4-dimethylanilino)-1,3-thiazol-4-one has also been employed in imaging studies to detect reactive oxygen species and to investigate the mitochondrial membrane potential.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(2,4-dimethylanilino)-1,3-thiazol-4-one in lab experiments include its high sensitivity and selectivity, its ability to detect reactive oxygen species and other biological molecules in real-time, and its compatibility with various imaging techniques. The limitations of (5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(2,4-dimethylanilino)-1,3-thiazol-4-one include its limited stability in aqueous solutions, its potential for photobleaching, and its sensitivity to changes in pH and temperature.
Orientations Futures
For (5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(2,4-dimethylanilino)-1,3-thiazol-4-one research include the development of new methods for synthesizing the compound, the optimization of its fluorescence properties, and the exploration of its potential applications in vivo. (5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(2,4-dimethylanilino)-1,3-thiazol-4-one could be used to study the redox state of cells in animal models of disease and to investigate the role of oxidative stress in various pathological conditions. Additionally, (5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(2,4-dimethylanilino)-1,3-thiazol-4-one could be used to develop new diagnostic tools for detecting oxidative stress-related diseases.
Méthodes De Synthèse
The synthesis of (5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(2,4-dimethylanilino)-1,3-thiazol-4-one has been reported using different methods. One of the methods involves the reaction of 2-(2,4-dimethylanilino)thiazol-4-one with 5-(diethylamino)-2-furfural in the presence of acetic acid and ethanol. The reaction mixture is then heated under reflux, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
(5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(2,4-dimethylanilino)-1,3-thiazol-4-one has been used as a fluorescent probe to detect various biological molecules such as cysteine, glutathione, and nitric oxide. It has also been used to study the redox state of cells and to monitor the oxidative stress response. (5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(2,4-dimethylanilino)-1,3-thiazol-4-one has been employed in imaging studies to detect reactive oxygen species and to investigate the mitochondrial membrane potential.
Propriétés
Nom du produit |
(5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(2,4-dimethylanilino)-1,3-thiazol-4-one |
|---|---|
Formule moléculaire |
C20H23N3O2S |
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
(5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(2,4-dimethylanilino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C20H23N3O2S/c1-5-23(6-2)18-10-8-15(25-18)12-17-19(24)22-20(26-17)21-16-9-7-13(3)11-14(16)4/h7-12H,5-6H2,1-4H3,(H,21,22,24)/b17-12- |
Clé InChI |
MMTIFRDUKBOOFA-ATVHPVEESA-N |
SMILES isomérique |
CCN(CC)C1=CC=C(O1)/C=C\2/C(=O)N=C(S2)NC3=C(C=C(C=C3)C)C |
SMILES |
CCN(CC)C1=CC=C(O1)C=C2C(=O)N=C(S2)NC3=C(C=C(C=C3)C)C |
SMILES canonique |
CCN(CC)C1=CC=C(O1)C=C2C(=O)N=C(S2)NC3=C(C=C(C=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



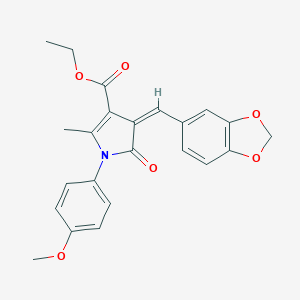
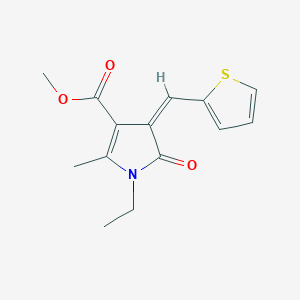
![ethyl 5-(4-fluorophenyl)-2-[(1-methyl-1H-indol-3-yl)methylene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298995.png)
![ethyl 2-(3-ethoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298996.png)
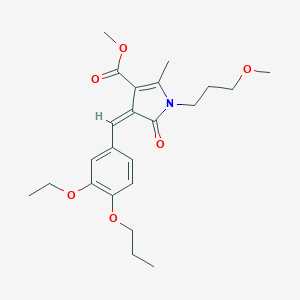
![ethyl 2-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299001.png)
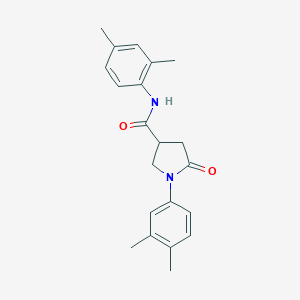
![ethyl (5E)-5-[(3-hydroxyphenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B299004.png)
![ethyl 2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299006.png)
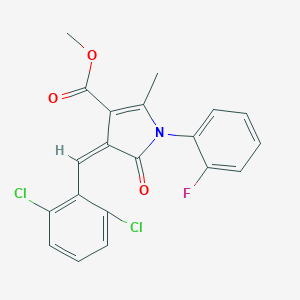
![methyl 4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B299009.png)
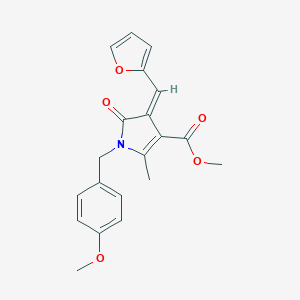
![4-{(Z)-[1-(4-fluorophenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B299011.png)
![ethyl 2-[3-bromo-4-(cyanomethoxy)-5-methoxybenzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299012.png)